methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is an organic compound with a unique structure that includes a cyclopentanone ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate typically involves the reaction of cyclopentanone with methyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by a Michael addition to the methyl acrylate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclopentanone moiety, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(3-oxocyclohexyl)prop-2-enoate: Similar structure but with a cyclohexanone ring.
Ethyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate: Similar structure but with an ethyl ester group.
Methyl (2E)-3-(3-oxocyclopentyl)but-2-enoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is unique due to its specific combination of a cyclopentanone ring and an ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
1971880-80-4 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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